6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
Overview
Description
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone typically involves the following steps:
Condensation Reaction: The starting materials, such as anthranilic acid and bromobenzene, undergo a condensation reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The resulting quinazolinone is then subjected to bromination using bromine (Br2) in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 6th position.
Hydroxylation: The hydroxyl group at the 3rd position is introduced through hydroxylation, which can be achieved using reagents like hydrogen peroxide (H2O2) or hydrobromic acid (HBr) under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the bromine or hydroxyl positions, involving nucleophiles like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: NaOCH3, amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Derivatives with reduced bromine or hydroxyl groups.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Medicine: The compound exhibits biological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Chemistry: It serves as a versatile intermediate in the synthesis of other quinazolinone derivatives and heterocyclic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through the activation of apoptotic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives formed.
Comparison with Similar Compounds
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is compared with other similar quinazolinone derivatives, such as:
6-Hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-3-hydroxy-4(3H)-quinazolinone: Different position of the bromine atom, leading to variations in chemical properties and biological effects.
3-Hydroxy-2-phenyl-4(3H)-quinazolinone:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and biological activities.
Properties
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 | |
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477864-80-5 | |
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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